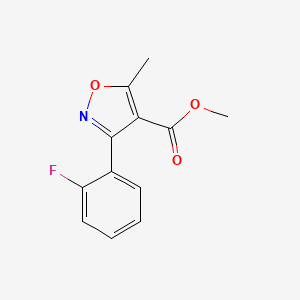
4-(2-hydroxyethyl)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-hydroxyethyl)piperidin-4-ol is a chemical compound that belongs to the piperidine family Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-hydroxyethyl)piperidin-4-ol can be achieved through several methods. One common approach involves the reaction of piperidine with ethylene oxide under controlled conditions. The reaction typically requires a catalyst, such as a strong base like sodium hydroxide, and is carried out at elevated temperatures to facilitate the ring-opening of ethylene oxide and subsequent attachment to the piperidine ring.
Another method involves the reduction of 4-(2-Hydroxy-ethyl)-piperidin-4-one using a reducing agent like sodium borohydride. This reaction is usually performed in an alcohol solvent, such as methanol, at room temperature.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-hydroxyethyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-(2-Oxo-ethyl)-piperidin-4-ol.
Reduction: The compound can be reduced to form 4-(2-Hydroxy-ethyl)-piperidine, where the hydroxyl group remains intact.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically carried out in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents. The reaction is performed in an alcohol solvent at room temperature.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or tosylates in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 4-(2-Oxo-ethyl)-piperidin-4-ol
Reduction: 4-(2-Hydroxy-ethyl)-piperidine
Substitution: Various substituted piperidine derivatives, depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4-(2-hydroxyethyl)piperidin-4-ol has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of various piperidine-based compounds, which are important in medicinal chemistry and drug development.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for designing enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 4-(2-hydroxyethyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the piperidine ring can interact with hydrophobic pockets in proteins, affecting their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
4-(2-hydroxyethyl)piperidin-4-ol can be compared with other similar compounds, such as:
4-(2-Hydroxyethyl)morpholine: This compound has a similar hydroxyethyl group but contains a morpholine ring instead of a piperidine ring. It is used as an intermediate in organic synthesis and has applications in the production of pharmaceuticals.
4-(2-Hydroxyethyl)piperazine: This compound contains a piperazine ring and is used in the synthesis of various drugs, including antihistamines and antipsychotics.
4-(2-Hydroxyethyl)indolin-2-one: This compound has an indoline ring and is used as an intermediate in the synthesis of dopamine receptor agonists and protein kinase inhibitors.
Propiedades
Fórmula molecular |
C7H15NO2 |
|---|---|
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
4-(2-hydroxyethyl)piperidin-4-ol |
InChI |
InChI=1S/C7H15NO2/c9-6-3-7(10)1-4-8-5-2-7/h8-10H,1-6H2 |
Clave InChI |
WMMBXMCUCGJIID-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1(CCO)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide](/img/structure/B8726423.png)
![10-Bromo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid](/img/structure/B8726438.png)

![6-(1H-pyrrolo[2,3-b]pyridin-5-yl)-3H-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B8726459.png)



![Methyl 2-amino-2-(benzo[b]thiophen-3-yl)acetate](/img/structure/B8726482.png)

![2-[(2,5-dichloro-4-pyridinyl)amino]-N-ethylbenzamide](/img/structure/B8726496.png)



